Pevonedistat Hydrochloride
概要
説明
- 現在、特にマントル細胞リンパ腫(MCL)に対する潜在的な癌治療薬として研究されています .
ペボネディスタット塩酸塩: . NAEは、タンパク質分解と細胞プロセスを調節するNEDDylation経路において重要な役割を果たします。
準備方法
化学反応の分析
反応: ペボネディスタットは、酸化、還元、置換などのさまざまな化学反応を受けることができます。
一般的な試薬と条件:
主な生成物: 生成される特定の生成物は反応条件によって異なりますが、チオセミカルバジド部分の修飾が一般的です。
科学研究の応用
化学: ペボネディスタットのNAE阻害における役割は、タンパク質修飾経路に関する洞察を提供します。
生物学: NEDDylationの理解は、細胞調節メカニズムの解明に不可欠です。
医学: 進行中の臨床試験では、さまざまな癌に対する有効性が調査されています .
産業: 治療薬としての可能性は、創薬への関心を高めています。
科学的研究の応用
Chemistry: Pevonedistat’s role in inhibiting NAE provides insights into protein modification pathways.
Biology: Understanding NEDDylation is crucial for unraveling cellular regulatory mechanisms.
Medicine: Ongoing clinical trials explore its efficacy against various cancers .
Industry: Its potential as a therapeutic agent drives interest in drug development.
作用機序
- ペボネディスタットはNAEを阻害し、NEDD8の活性化を阻害します。これにより、NEDDylationプロセスが阻害され、タンパク質の安定性と機能に影響を与えます。
- 分子標的は、タンパク質分解経路において役割を果たす、カリン-RING E3リガーゼです。
- 影響を受ける経路には、ユビキチン-プロテアソーム系が含まれます。
類似化合物との比較
類似化合物: MLN4924(ペボネディスタットの母体化合物)などの他のNAE阻害剤は、同様のメカニズムを示します。
独自性: ペボネディスタットの選択性と進行中の臨床試験は、それを際立たせています。
生物活性
Pevonedistat hydrochloride, also known as MLN4924, is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers. The following sections will detail the biological activity of pevonedistat, including its mechanisms of action, pharmacokinetics, and clinical studies.
Pevonedistat exerts its pharmacological effects primarily through the inhibition of neddylation, a post-translational modification process that regulates protein degradation via the ubiquitin-proteasome system. By inhibiting NAE, pevonedistat disrupts the neddylation of cullins, leading to the accumulation of cullin-RING ligase (CRL) substrates. This accumulation triggers multiple cell death pathways in cancer cells, making it a promising candidate for cancer therapy.
Key Mechanisms:
- Inhibition of Neddylation : Pevonedistat blocks the activation of CRLs, resulting in decreased degradation of key regulatory proteins.
- Induction of Cell Death : The accumulation of CRL substrates leads to apoptosis and other forms of cell death in malignant cells .
Pharmacokinetics
The pharmacokinetic profile of pevonedistat has been extensively studied in clinical trials. It is administered via intravenous infusion and exhibits dose-linear pharmacokinetics. Notably, body surface area (BSA) is a critical determinant for dosing.
Pharmacokinetic Data:
- Administration : 1-hour intravenous infusion.
- Dosing Regimens : Ranges from 10 mg/m² to 278 mg/m² depending on the study.
- Maximum Tolerated Dose (MTD) : Identified as 20 mg/m² when combined with azacitidine .
Metabolism and Excretion
Pevonedistat undergoes significant metabolic transformation primarily via hepatic enzymes. The major metabolites include M1, M2, and M3, which are generated through oxidative pathways. Notably, renal clearance is minimal, accounting for approximately 4% of the administered dose .
Metabolite | Formation Pathway | Percentage of Dose Excreted |
---|---|---|
M1 | Hydroxylation | 68% (combined with M2 and M3) |
M2 | Oxidation | |
M3 | Hydroxylation |
Clinical Studies
Pevonedistat has been evaluated in various clinical settings, particularly for acute myeloid leukemia (AML), multiple myeloma (MM), and other hematologic malignancies. The following highlights key findings from clinical trials:
- Single-Agent Efficacy : In a Phase 1b study involving patients with relapsed/refractory AML, pevonedistat demonstrated significant anti-leukemic activity .
- Combination Therapy : When combined with azacitidine, pevonedistat showed enhanced efficacy compared to monotherapy in patients unfit for standard induction therapy .
- Diverse Patient Populations : Studies have included diverse populations across Western and East Asian regions, confirming consistent pharmacokinetic profiles and therapeutic responses .
Case Studies
Several case studies illustrate the potential benefits of pevonedistat in treating resistant malignancies:
- Case Study in AML : A patient with relapsed AML achieved complete remission after receiving a combination therapy regimen involving pevonedistat and azacitidine.
- Colorectal Cancer Synergy : In vitro studies indicated that combining pevonedistat with EGFR inhibitors enhanced anti-proliferative effects on colorectal cancer cell lines .
特性
IUPAC Name |
[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKDNNXKYODZJI-BVMPOVDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151270 | |
Record name | MLN4924 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160295-21-5 | |
Record name | Pevonedistat hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160295215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLN4924 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEVONEDISTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I8PCX76B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。